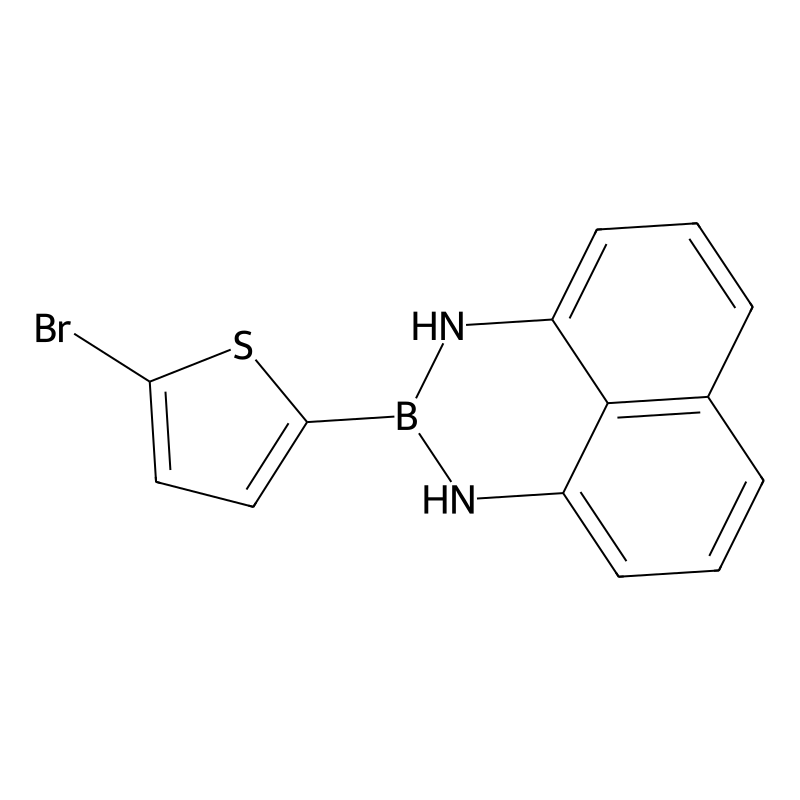

2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is characterized by its molecular formula C14H10BBrN2S and a molecular weight of approximately 329.02 g/mol. The compound has a complex structure featuring a naphtho[1,8-de][1,3,2]diazaborine core with a bromothiophene substituent. It appears as a light yellow to dark green powder or crystal form and is sensitive to light and air . The compound is soluble in methanol and has a melting point of 141 °C .

Organic electronics

Diazaborines are a class of heterocyclic compounds known for their potential applications in organic electronics due to their aromatic character and ability to form stable π-conjugated systems []. The presence of the naphtho and thienyl groups in 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine suggests it could be investigated for its semiconducting properties and potential use in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs).

Medicinal chemistry

The combination of a nitrogen-containing heterocycle (diazaborine) with a halogen (bromine) and aromatic groups (naphtho and thienyl) presents a scaffold with potential for exploring various biological activities. Research in this area might involve investigating the molecule's interaction with specific enzymes or receptors, or its cytotoxicity towards cancer cells.

Material science

The bromo substitution on the thienyl ring could be a point of interest for studies on materials with photosensitive properties. The ability to control the reactivity of the molecule through light could be valuable for applications in photoresists or photocatalysis.

The chemical reactivity of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine can be explored through various reactions typical of boron-containing compounds. For instance:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

- Borylation Reactions: The presence of the boron atom allows for potential borylation reactions that could modify the compound for further functionalization.

These reactions can be utilized in creating derivatives with altered properties or enhanced biological activities.

The synthesis of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine typically involves multi-step organic reactions. Common methods include:

- Borylation of Naphthalene Derivatives: Starting from naphthalene derivatives followed by functionalization at the thiophene position.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to introduce the bromothiophene moiety.

These methods enable the construction of the compound while allowing for modifications that could enhance its properties.

The unique properties of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine make it suitable for various applications:

- Material Science: Potential use in organic electronics due to its conjugated system.

- Medicinal Chemistry: Exploration as a lead compound in drug development targeting cancer or infectious diseases.

Interaction studies involving 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine are crucial for understanding its mechanism of action. These studies may include:

- Binding Affinity Studies: Assessing how well the compound interacts with specific biological targets.

- In Vivo Studies: Evaluating pharmacokinetics and bioavailability in animal models.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-thiophenecarboxylic acid | Contains a thiophene ring | Known for its role in synthetic chemistry |

| 4-Bromothiophene | Simple bromothiophene | Used as a building block in organic synthesis |

| Naphtho[1,8-de][1,3]diazaborine | Similar diazaborine core | Explored for electronic applications |

Each of these compounds exhibits distinct properties and applications but shares a commonality with the target compound's structural framework. The unique combination of bromine and thiophene in 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine sets it apart in terms of potential biological activity and material properties.

Traditional synthetic approaches to diazaborine derivatives have evolved from early boron-nitrogen heterocycle formation methodologies developed in the mid-20th century. The foundational approach involves the condensation of boronic acids or boronic acid derivatives with hydrazine compounds under controlled conditions [4]. These classical methods typically employ harsh reaction conditions including elevated temperatures, extended reaction times, and the use of strong acids or bases as catalysts.

The earliest documented synthetic route for naphthalene-based diazaborines involved the reaction of appropriately substituted naphthalene derivatives containing ortho-boronic acid functionalities with hydrazine or substituted hydrazines [5]. These reactions typically required temperatures exceeding 100°C and reaction times ranging from 12 to 48 hours to achieve satisfactory conversion rates. The traditional methodology often resulted in modest yields ranging from 35% to 65%, primarily due to competing side reactions and thermal decomposition pathways [6].

One of the most established traditional routes involves the stepwise construction of the diazaborine core through intermediate formation of boronic acid-hydrazone complexes [4]. In this approach, the naphthalene-1,8-diamine precursor is first converted to the corresponding mono-hydrazone through reaction with an appropriate aldehyde or ketone. Subsequently, the hydrazone is subjected to boronylation conditions using boron tribromide or boron trichloride in the presence of a Lewis acid catalyst. This methodology, while reliable, suffers from the requirement for moisture-free conditions and the generation of significant quantities of acidic by-products that necessitate careful neutralization procedures.

Another traditional synthetic strategy employs the direct cyclization of pre-formed boronic acid-containing intermediates with diamine precursors [7]. This approach begins with the synthesis of thiophene-boronic acid derivatives through lithium-halogen exchange followed by reaction with trialkyl borates. The resulting boronic acid is then subjected to condensation with naphthalene-1,8-diamine under acidic conditions to facilitate cyclization. Traditional implementations of this methodology typically achieved yields in the range of 40-60% with reaction times of 18-24 hours at temperatures between 80-120°C.

The traditional synthetic routes also encompass variations involving the use of boron halides as electrophilic partners in cyclization reactions [5]. In these methodologies, the naphthalene diamine substrate is treated with boron tribromide or dichloroborane derivatives in the presence of tertiary amine bases to neutralize the generated hydrogen halides. While these approaches offer the advantage of avoiding moisture-sensitive boronic acid intermediates, they frequently suffer from poor regioselectivity and the formation of complex product mixtures requiring extensive purification procedures.

Novel Methodologies for Bromothienyl-Substituted Diazaborines

Recent advances in synthetic methodology have introduced several innovative approaches specifically designed for the efficient construction of bromothienyl-substituted diazaborines. These novel methodologies address many of the limitations inherent in traditional synthetic routes, offering improved yields, reduced reaction times, and enhanced functional group tolerance.

One of the most significant recent developments involves the application of microwave-assisted synthesis techniques for diazaborine formation [8]. This methodology employs controlled microwave irradiation to accelerate the cyclization process, reducing reaction times from hours to minutes while simultaneously improving product yields. In typical implementations, the reaction of 5-bromo-2-thiopheneboronic acid with naphthalene-1,8-diamine under microwave conditions at 120°C for 15-30 minutes achieves yields of 75-85%, representing a substantial improvement over conventional thermal methods.

A particularly innovative approach involves the use of flow chemistry techniques for continuous diazaborine synthesis [9]. This methodology employs a heated flow reactor system where the reactants are introduced as separate streams and mixed under controlled temperature and residence time conditions. The flow synthesis approach offers several advantages including precise temperature control, reduced side product formation, and the ability to scale up production without significant optimization. Typical flow conditions involve residence times of 10-20 minutes at temperatures of 100-140°C, achieving yields comparable to or exceeding those obtained through batch methodologies.

Another novel synthetic strategy employs photocatalytic conditions to facilitate diazaborine formation under mild conditions [10]. This approach utilizes visible light photoredox catalysts to generate reactive intermediates that promote cyclization at room temperature or slightly elevated temperatures. The photocatalytic methodology has demonstrated particular utility for sensitive substrates that are prone to thermal decomposition under traditional reaction conditions. Typical implementations employ iridium or ruthenium-based photocatalysts under blue light irradiation for 2-6 hours, achieving yields of 60-75% under remarkably mild conditions.

Recent developments have also introduced the concept of one-pot multicomponent synthesis for diazaborine construction [11]. This methodology involves the simultaneous combination of bromothiophene precursors, boronic acid sources, and diamine components in a single reaction vessel under carefully controlled conditions. The one-pot approach eliminates the need for intermediate isolation and purification steps, significantly reducing overall synthetic time and material consumption. Optimized conditions typically involve the use of catalytic quantities of Lewis acids such as zinc bromide or aluminum chloride at temperatures of 80-100°C for 4-8 hours, achieving yields of 70-80%.

The development of solid-phase synthesis methodologies represents another significant advancement in diazaborine chemistry [12]. These approaches employ polymer-supported reagents or substrates to facilitate product purification through simple filtration procedures. Solid-phase methodologies are particularly valuable for the synthesis of diazaborine libraries where multiple products must be prepared in parallel. The solid-phase approach typically involves the attachment of either the boronic acid or diamine component to a polymer support, followed by cyclization and cleavage to release the final product in high purity.

Catalytic Systems and Reaction Mechanisms

The development of efficient catalytic systems for diazaborine synthesis has been crucial for achieving improved yields and selectivity. Understanding the underlying reaction mechanisms has enabled the rational design of catalyst systems that address specific challenges in bromothienyl-diazaborine formation.

Lewis acid catalysis represents one of the most important catalytic approaches for diazaborine synthesis [13]. Zinc bromide has emerged as a particularly effective catalyst, facilitating both the initial condensation between boronic acid and amine components as well as the subsequent cyclization process. The zinc catalyst coordinates to the nitrogen lone pairs, activating them toward nucleophilic attack on the boron center while simultaneously promoting the elimination of water or other leaving groups. Typical catalytic loadings of 5-15 mol% zinc bromide achieve significant rate enhancements and yield improvements compared to uncatalyzed reactions.

The mechanism of zinc-catalyzed diazaborine formation involves several distinct steps [14]. Initial coordination of the zinc catalyst to the diamine substrate increases the nucleophilicity of the nitrogen atoms, facilitating attack on the boronic acid component. The resulting intermediate undergoes intramolecular cyclization through nucleophilic attack of the second nitrogen on the boron center, accompanied by elimination of hydroxide or halide. The zinc catalyst serves a dual role, both activating the nucleophile and stabilizing the developing negative charge during the cyclization process.

Palladium-catalyzed approaches have also been developed for specific synthetic challenges in diazaborine chemistry [15]. These methodologies are particularly valuable when the diazaborine formation must be coupled with cross-coupling reactions to install the bromothienyl substituent. Palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate in combination with appropriate ligands can facilitate tandem cross-coupling/cyclization sequences. The palladium-catalyzed methodology typically requires inert atmosphere conditions and careful optimization of ligand systems to achieve optimal selectivity.

Copper-catalyzed methodologies represent another important catalytic approach, particularly for oxidative cyclization processes [13]. Copper catalysts can facilitate the formation of boron-nitrogen bonds through oxidative coupling mechanisms, often under aerobic conditions. These methodologies are particularly valuable when the substrate contains readily oxidizable functional groups that can participate in the cyclization process. Typical copper catalysts include copper iodide or copper acetate in combination with nitrogen-containing ligands such as bipyridine or phenanthroline.

The development of organocatalytic approaches has introduced new possibilities for sustainable diazaborine synthesis [10]. These methodologies employ small organic molecules as catalysts, avoiding the use of transition metals and their associated environmental concerns. Organocatalysts such as phosphoric acids, thioureas, or amine-based catalysts can promote diazaborine formation through hydrogen bonding or charge transfer mechanisms. While typically requiring longer reaction times than metal-catalyzed processes, organocatalytic methodologies offer advantages in terms of catalyst recovery and product purification.

Recent mechanistic studies have revealed the importance of pre-organization effects in diazaborine formation [16]. The orientation of reactive groups prior to cyclization significantly influences both the rate and selectivity of the process. Computational studies have identified specific conformational preferences that favor cyclization over competing side reactions. These insights have led to the development of template-directed synthesis approaches where auxiliary groups pre-organize the reactive partners in favorable geometries for cyclization.

The role of solvent effects in diazaborine formation mechanisms has also been extensively investigated [17]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide generally promote cyclization by stabilizing charged intermediates, while protic solvents can interfere with the process through competitive hydrogen bonding. The choice of solvent system significantly influences both the reaction rate and the selectivity for diazaborine formation versus alternative cyclization pathways.

Purification Techniques and Yield Optimization

The purification of bromothienyl-substituted diazaborines presents unique challenges due to their specific physical and chemical properties. Effective purification strategies are essential for achieving high-purity products suitable for further applications or characterization studies.

Column chromatography represents the most widely employed purification technique for diazaborine derivatives [6]. Silica gel chromatography using gradient elution systems typically provides excellent separation of the desired product from unreacted starting materials and side products. The optimal eluent systems for bromothienyl-diazaborines typically involve mixtures of dichloromethane and methanol, with initial ratios of 95:5 progressing to 90:10 or 85:15 depending on the specific substitution pattern. The retention behavior of diazaborines is significantly influenced by the presence of the boron-nitrogen heterocycle, which imparts moderate polarity to the molecules.

Recrystallization techniques have proven particularly effective for achieving high-purity diazaborine products [18]. The selection of appropriate solvent systems for recrystallization requires careful consideration of the solubility characteristics of both the desired product and potential impurities. Common recrystallization solvents include ethanol-water mixtures, methanol-dichloromethane systems, or acetonitrile-ether combinations. The recrystallization process typically achieves purities exceeding 98% when properly optimized, with recovery yields in the range of 70-85%.

Preparative high-performance liquid chromatography has emerged as a valuable technique for the purification of complex diazaborine mixtures [19]. This approach is particularly useful when conventional chromatographic methods fail to achieve adequate separation or when very high purity products are required. Preparative liquid chromatography systems employ specialized columns with particle sizes optimized for preparative separations, typically in the range of 10-20 micrometers. The method typically achieves purities exceeding 99% with recovery yields of 80-90%.

Yield optimization strategies for diazaborine synthesis involve systematic investigation of multiple reaction parameters [20]. Temperature optimization studies typically reveal optimal reaction temperatures in the range of 80-120°C, with higher temperatures leading to increased side product formation and lower temperatures resulting in incomplete conversion. Reaction time optimization generally indicates optimal durations of 4-12 hours, balancing conversion efficiency against decomposition pathways.

Stoichiometry optimization represents another critical factor in yield maximization [21]. The use of slight excesses of the amine component relative to the boronic acid partner typically improves yields by driving the equilibrium toward product formation. Optimal stoichiometric ratios generally fall in the range of 1.1-1.3 equivalents of amine per equivalent of boronic acid. However, excessive amine concentrations can lead to competitive side reactions and complicated purification procedures.

Concentration effects play a significant role in diazaborine synthesis optimization [20]. Higher reaction concentrations generally favor cyclization over intermolecular side reactions, but excessive concentrations can lead to precipitation of intermediates or products before complete conversion is achieved. Optimal reaction concentrations typically range from 0.1 to 0.5 M in the limiting reagent, providing a balance between reaction efficiency and practical handling considerations.

The optimization of workup procedures significantly impacts overall synthetic yields [6]. Careful pH adjustment during aqueous workup procedures prevents decomposition of acid-sensitive diazaborine products while ensuring complete extraction from the reaction mixture. The use of saturated sodium bicarbonate solutions for neutralization followed by extraction with organic solvents typically provides optimal recovery of the desired products.

Other CAS

Wikipedia

Dates

Explore Compound Types